molecular formula C18H20ClNO6 B11301874 N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

Cat. No.: B11301874
M. Wt: 381.8 g/mol
InChI Key: IHJUNEHFYGFVBE-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with chlorine (position 6), hydroxyl (position 7), and methyl (position 4) groups. The compound is further functionalized at position 3 with a propanoyl-linked norvaline residue, a non-proteinogenic amino acid.

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C18H20ClNO6/c1-3-4-13(17(23)24)20-16(22)6-5-10-9(2)11-7-12(19)14(21)8-15(11)26-18(10)25/h7-8,13,21H,3-6H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

IHJUNEHFYGFVBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline typically involves the following steps:

    Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin: This can be achieved by reacting 4-methylumbelliferone with thionyl chloride to introduce the chlorine atom at the 6-position.

    Formation of the Propanoyl Intermediate: The 6-chloro-7-hydroxy-4-methylcoumarin is then reacted with a suitable propanoyl chloride in the presence of a base such as pyridine to form the propanoyl intermediate.

    Coupling with Norvaline: The final step involves coupling the propanoyl intermediate with norvaline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the coumarin ring can be reduced to alcohols under suitable conditions.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of 7-hydroxy derivatives.

    Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antioxidant, and anti-inflammatory properties. Its coumarin core is known for interacting with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of coumarins are often explored for their potential as anticoagulants, anticancer agents, and enzyme inhibitors. This compound could be investigated for similar therapeutic applications.

Industry

Industrially, coumarin derivatives are used in the production of perfumes, cosmetics, and as additives in food and beverages. This compound could find applications in these areas due to its structural properties.

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline likely involves its interaction with various molecular targets such as enzymes and receptors. The coumarin moiety can inhibit enzymes like cytochrome P450, while the norvaline part may interact with amino acid transporters and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups
N-[3-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline 2H-chromen-2-one 6-Cl, 7-OH, 4-CH3, 3-propanoyl-norvaline C21H23ClN2O7 (estimated) ~474.9 Chloro, hydroxy, methyl, amino acid
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride 2H-chromen-2-one 7-hydrazonoyl chloride, 4-CH3 C13H10ClN3O3 291.7 Hydrazonoyl chloride, methyl
Neobavaisoflavone Chromen-4-one 7-OH, 3-(4-hydroxy-3-prenylphenyl) C20H18O4 322.4 Hydroxy, prenyl, phenyl
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-prenyl-2,3-dihydrochromen-4-one Dihydrochromen-4-one 7-OH, 6-prenyl, 2-(4-hydroxyphenyl) C20H20O4 324.4 Hydroxy, prenyl, dihydro scaffold

Key Observations:

  • Chlorine Substitution: The target compound’s 6-Cl group distinguishes it from natural coumarins (e.g., neobavaisoflavone), which typically lack halogens.
  • Amino Acid Conjugation: The propanoyl-norvaline side chain introduces hydrogen-bonding capacity and zwitterionic character, likely enhancing solubility compared to simpler coumarins like N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride .
  • Prenyl vs. Methyl Groups : Neobavaisoflavone’s prenyl group confers lipophilicity, whereas the target compound’s methyl group at position 4 may reduce metabolic instability .

Analytical and Computational Studies

  • Molecular Docking : Quantum mechanics and dynamics simulations () could predict the target compound’s interactions with biological targets, leveraging its unique substituents .

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